![molecular formula C19H17N3O3 B14424294 Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate CAS No. 86051-66-3](/img/structure/B14424294.png)
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is a chemical compound known for its unique structure and reactivity. It contains an azido group, an oxirane ring, and a phenyl group, making it a versatile compound in organic synthesis and various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate typically involves the following steps:
Formation of the Oxirane Ring:
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions using azide salts such as sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming primary amines upon reduction.
Epoxide Ring-Opening: The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile or DMSO.
Epoxide Ring-Opening: Various nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
Primary Amines: Formed from the reduction of the azido group.
Functionalized Alcohols and Amines: Resulting from the ring-opening of the oxirane ring.
Applications De Recherche Scientifique
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate involves its reactivity with nucleophiles and its ability to undergo ring-opening reactions. The azido group can be reduced to form primary amines, which can then participate in various biochemical pathways . The oxirane ring can be opened by nucleophiles, leading to the formation of functionalized compounds that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene Oxide: Contains an oxirane ring and a phenyl group but lacks the azido group.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains different functional groups and is used in different applications.
Uniqueness
Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is unique due to the presence of both an azido group and an oxirane ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific fields .
Propriétés
Numéro CAS |
86051-66-3 |
|---|---|
Formule moléculaire |
C19H17N3O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H17N3O3/c1-2-24-19(23)16(21-22-20)12-14-10-6-7-11-15(14)18-17(25-18)13-8-4-3-5-9-13/h3-12,17-18H,2H2,1H3 |
Clé InChI |
VQQCOXSEQVQQDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=CC=C1C2C(O2)C3=CC=CC=C3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


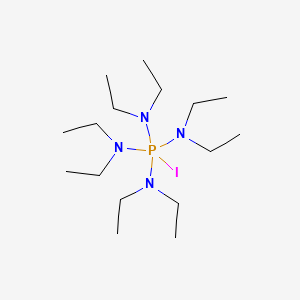
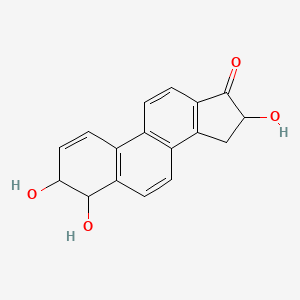
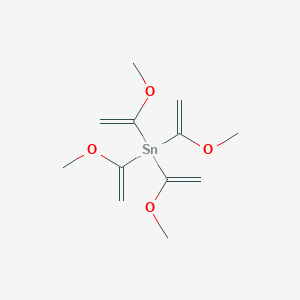
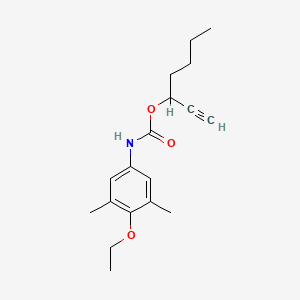

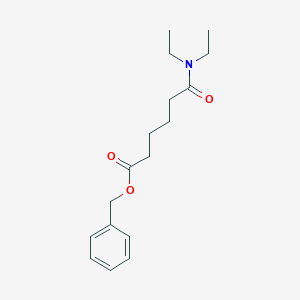
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)
![Ethyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14424250.png)


![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
